molecular formula C10H16Cl2N2O B6195138 2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 2680530-25-8

2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B6195138
CAS No.: 2680530-25-8
M. Wt: 251.2
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Description

2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-4-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is purified through crystallization or other suitable methods to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(pyrrolidin-3-yloxy)pyridine
  • 2-methyl-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Uniqueness

2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

2680530-25-8

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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